ADAMTS-5 抑制剂

概述

描述

ADAMTS-5 Inhibitor is a compound designed to inhibit the activity of the enzyme A Disintegrin And Metalloproteinase with Thrombospondin Motifs-5 (ADAMTS-5). This enzyme plays a crucial role in the degradation of aggrecan, a major component of cartilage. Dysregulated activity of ADAMTS-5 is associated with the progression of osteoarthritis, making it a significant target for therapeutic intervention .

科学研究应用

ADAMTS-5 Inhibitors have a wide range of scientific research applications:

Chemistry: They are used in the study of enzyme inhibition and the development of new synthetic methodologies.

Biology: These inhibitors are crucial in understanding the role of ADAMTS-5 in cartilage degradation and other biological processes.

作用机制

ADAMTS-5 Inhibitors exert their effects by binding to the enzyme ADAMTS-5 and inhibiting its activity. The inhibitors typically target the interface of the metalloproteinase and disintegrin-like domains of the enzyme. This binding is mediated by hydrogen bonds between the inhibitor and specific amino acid residues in the enzyme, such as lysine residues K532 and K533 . By inhibiting ADAMTS-5, these compounds prevent the degradation of aggrecan, thereby protecting cartilage from damage .

安全和危害

未来方向

Based on the fundamental understanding of ADAMTS-5 in OA pathogenesis, monoclonal antibodies and small molecule inhibitors against ADAMTS-5 were developed and proved to be beneficial pre-clinically both in vitro and in vivo . Recent novel RNA therapies demonstrated potentials in OA animal models . The development of GLPG1972 is an eloquent illustration of the challenges for developing potential DMOADs .

生化分析

Biochemical Properties

ADAMTS-5 inhibitor interacts with the ADAMTS-5 enzyme, inhibiting its activity . The ADAMTS-5 enzyme has several distinct protein modules, including a propeptide region, a metalloproteinase domain, a disintegrin-like domain, and a thrombospondin type 1 motif . The inhibitor binds to the active site of the enzyme, preventing it from cleaving its substrates, such as aggrecan, a major proteoglycan of cartilage .

Cellular Effects

The inhibition of ADAMTS-5 by the ADAMTS-5 inhibitor impacts various cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of ADAMTS-5 can lead to a decrease in the degradation of the extracellular matrix, thereby preserving the structural integrity of tissues such as cartilage .

Molecular Mechanism

The ADAMTS-5 inhibitor exerts its effects at the molecular level by binding to the active site of the ADAMTS-5 enzyme, thereby preventing it from cleaving its substrates . This inhibition can lead to changes in gene expression, as the degradation of the extracellular matrix by ADAMTS-5 is a regulated process that involves the activation of various genes .

Dosage Effects in Animal Models

The effects of the ADAMTS-5 inhibitor can vary with different dosages in animal models. For instance, genetically modified mice in which the catalytic domain of ADAMTS-5 was deleted are resistant to cartilage destruction in an experimental model of osteoarthritis

Metabolic Pathways

The ADAMTS-5 inhibitor is involved in the metabolic pathway of extracellular matrix degradation. It interacts with the ADAMTS-5 enzyme, which is a key player in this pathway . The inhibitor can affect metabolic flux or metabolite levels by reducing the rate of extracellular matrix degradation.

准备方法

Synthetic Routes and Reaction Conditions

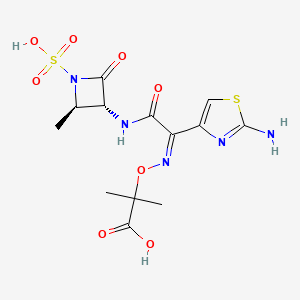

The synthesis of ADAMTS-5 Inhibitors typically involves the creation of small molecules that can effectively bind to the enzyme and inhibit its activity. One common approach is the design of sugar-based arylsulfonamides, which exploit the binding capacity of β-N-acetyl-d-glucosamine . The synthetic route involves the following steps:

Formation of the Aryl Sulfonamide Core: This step involves the reaction of an aryl halide with a sulfonamide under basic conditions to form the aryl sulfonamide core.

Attachment of the Sugar Moiety: The sugar moiety, β-N-acetyl-d-glucosamine, is then attached to the aryl sulfonamide core through a glycosylation reaction.

Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Industrial Production Methods

Industrial production of ADAMTS-5 Inhibitors involves scaling up the synthetic routes mentioned above. The process includes optimization of reaction conditions to ensure high yield and purity of the final product. The use of automated synthesis and purification systems is common in industrial settings to enhance efficiency and reproducibility .

化学反应分析

Types of Reactions

ADAMTS-5 Inhibitors undergo various chemical reactions, including:

Oxidation: The inhibitors can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

Reduction: Reduction reactions can occur at the nitro groups if present in the inhibitor structure.

Substitution: Substitution reactions are common during the synthesis of the inhibitors, especially in the formation of the aryl sulfonamide core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenated aryl compounds and sulfonamides are used under basic conditions to form the aryl sulfonamide core.

Major Products

The major products of these reactions are the ADAMTS-5 Inhibitors themselves, characterized by the presence of the aryl sulfonamide core and the attached sugar moiety .

相似化合物的比较

ADAMTS-5 Inhibitors are unique in their high selectivity and potency compared to other inhibitors of the ADAMTS family. Similar compounds include:

ADAMTS-4 Inhibitors: These inhibitors target ADAMTS-4, another enzyme involved in aggrecan degradation.

GLPG1972/S201086: This is a potent and selective ADAMTS-5 Inhibitor that has shown promising results in preclinical and clinical studies.

Isoindoline Amide Derivatives: These compounds are also potent ADAMTS-5 Inhibitors with high oral bioavailability.

属性

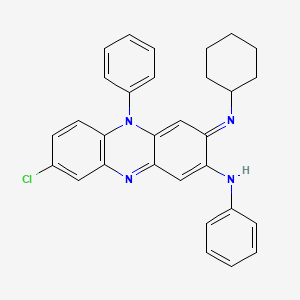

IUPAC Name |

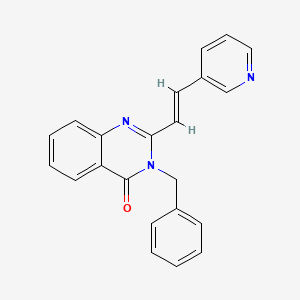

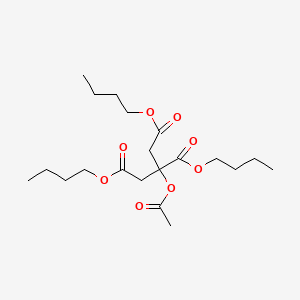

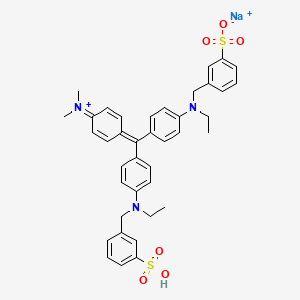

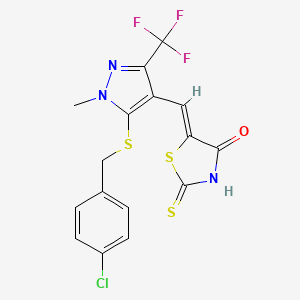

(5Z)-5-[[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF3N3OS3/c1-23-14(26-7-8-2-4-9(17)5-3-8)10(12(22-23)16(18,19)20)6-11-13(24)21-15(25)27-11/h2-6H,7H2,1H3,(H,21,24,25)/b11-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYPRDPBCXSVBN-WDZFZDKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C=C2C(=O)NC(=S)S2)SCC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C(=N1)C(F)(F)F)/C=C\2/C(=O)NC(=S)S2)SCC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF3N3OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。